molecular formula C16H13N3O4S B2737489 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 912759-90-1

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2737489
CAS No.: 912759-90-1
M. Wt: 343.36
InChI Key: MQPBFHCCDSMBIA-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a nitrobenzamide derivative featuring a benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-3-8-12(23-2)13-14(9)24-16(17-13)18-15(20)10-4-6-11(7-5-10)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPBFHCCDSMBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation and Methylation:

    Nitration: The nitro group can be introduced by nitration of the benzamide derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide depends on its specific application:

    Anticancer Activity: It may exert its effects by inhibiting key enzymes involved in cell proliferation and inducing apoptosis in cancer cells.

    Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

    Fluorescent Probes: It may interact with specific biomolecules, leading to changes in its fluorescence properties that can be used for imaging purposes.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key Analogs:

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (): Substitution Pattern: Benzothiazole ring substituted with a methyl group at position 4.

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ():

  • Substitution Pattern : Benzothiazole with 6-methoxy and a triazole side chain.
  • Key Differences : The triazole side chain in these compounds introduces additional hydrogen-bonding capacity, whereas the target compound lacks such modifications.

Electronic and Steric Implications:
  • 4-Methoxy vs. 6-Methyl/6-Methoxy : The methoxy group at position 4 in the target compound is electron-donating, altering the electron density of the benzothiazole ring compared to 6-substituted analogs. This may affect binding interactions in biological systems or catalytic activity in synthetic applications.
Yield Comparison:
  • N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide : 67% yield ().
  • Triazole Derivatives (): High purity and yields due to efficient 1,3-dipolar cycloaddition.

Physicochemical Properties

Data Table: Comparison of Key Properties
Property Target Compound (Inferred) N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Molecular Formula C₁₆H₁₃N₃O₄S C₁₅H₁₁N₃O₃S
Molecular Weight ~343.36 g/mol 313.33 g/mol
logP (Lipophilicity) ~3.8–4.0 (lower due to methoxy) 4.20
Polar Surface Area ~75–85 Ų 66.47 Ų
Hydrogen Bond Acceptors 8 7
Key Observations:
  • Lipophilicity : The methoxy group reduces logP compared to the 6-methyl analog, suggesting improved aqueous solubility.
  • Polar Surface Area : Higher in the target compound due to the methoxy group, which may enhance interactions with polar biological targets .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzothiazole ring system substituted with a methoxy and methyl group, along with a nitrobenzamide moiety. The typical synthesis involves:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization of o-aminothiophenol with a carbonyl compound under acidic conditions.
  • Substitution Reactions : Methoxy and methyl groups are introduced via electrophilic aromatic substitution.
  • Amide Formation : The nitrobenzamide is formed by reacting 4-nitrobenzoic acid with the appropriate amine under dehydrating conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.

  • Cell Proliferation Inhibition : Research has shown that compounds similar to this benzothiazole derivative significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay demonstrated that these compounds can reduce cell viability in a dose-dependent manner .
  • Mechanistic Insights : The mechanism involves inducing apoptosis and cell cycle arrest. Flow cytometry results indicated that these compounds promote apoptosis in cancer cells, while Western blot analyses revealed inhibition of key survival pathways such as AKT and ERK signaling .

Anti-inflammatory Effects

In addition to anticancer activity, this compound exhibits anti-inflammatory properties:

  • Cytokine Modulation : Studies have shown that this compound can significantly decrease the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7) when treated with the compound . This suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Study Cell Lines Tested Key Findings Mechanism
Mortimer et al. (2006)A431, A549Inhibition of cell proliferation; apoptosis inductionInhibition of AKT/ERK pathways
Noolvi et al. (2012)HOP-92Significant anticancer activityInduction of apoptosis; modulation of inflammatory response

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